N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H23NO2S and its molecular weight is 377.5. The purity is usually 95%.
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Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H23NO2S, with a molecular weight of 329.5 g/mol. Its structure incorporates a thiophene ring and a tetrahydro-pyran moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antimicrobial potential .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 9 | 2.50 | E. coli |
Compound 11d | 20 | S. aureus |
Compound 10 | 14 | P. aeruginosa |
2. Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been assessed through human red blood cell (HRBC) membrane stabilization assays. The percentage of stabilization ranged from 86.70% to 99.25%, suggesting significant anti-inflammatory capabilities .
Compound | HRBC Stabilization (%) |
---|---|
Compound 9 | 86.70 |
Compound 11b | 90.52 |
Compound 10 | 73.67 |
3. Cytotoxicity
In vitro cytotoxicity assays reveal that certain derivatives exhibit varying levels of cytotoxicity against cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds showed IC50 values around 163 µM for certain cancer types .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 163.3 | MCF-7 (breast cancer) |
Compound B | 170 | HCT116 (colon cancer) |
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms.
Inhibition of DNA Gyrase
One notable mechanism is the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication. Compounds similar to this compound have demonstrated IC50 values comparable to established antibiotics like ciprofloxacin . This suggests a potential for development as an antibacterial agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against multiple strains of bacteria and fungi. Results indicated that the compound exhibited significant activity against resistant strains, supporting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce inflammation in murine models induced by lipopolysaccharides (LPS). This highlights the therapeutic potential in treating inflammatory diseases.
Properties
IUPAC Name |
4-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)24-17-23(12-14-26-15-13-23)21-7-4-16-27-21/h1-11,16H,12-15,17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYXEUTKPTFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.